

# Application Notes and Protocols for U.C.T943 in Experimental Research

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## Compound of Interest

Compound Name: UCT943

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## Abstract

**UCT943** is a potent, next-generation inhibitor of *Plasmodium falciparum* phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for the experimental use of **UCT943**, focusing on its solubility characteristics and formulation for both in vitro and in vivo studies. The provided information is intended to facilitate rigorous and reproducible research in the field of antimalarial drug discovery.

## Physicochemical Properties and Solubility

**UCT943** exhibits significantly improved solubility compared to its predecessor, MMV048, which is a key attribute for its development as a potential antimalarial candidate.<sup>[4]</sup> Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O	[5]
Molecular Weight	427.42 g/mol	[5]
pKa	7.5	[6]
LogD (pH 7.4)	-0.27	[7]
DMSO Solubility	≥ 250 mg/mL (584.90 mM)	[5]
Aqueous Solubility	pH-dependent, higher solubility at pH < 7.5	[7]

Table 1: Physicochemical Properties of **UCT943**.

## Solubility Profile

**UCT943** is a weak base, and its aqueous solubility is pH-dependent.[7] Higher solubility is observed at pH values below its pKa of 7.5.[6] The compound demonstrates high solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[7] In organic solvents, **UCT943** is highly soluble in dimethyl sulfoxide (DMSO).[5] For in vitro assays, stock solutions are typically prepared in DMSO. It is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can impact solubility.[5]

## In Vitro Experimental Protocols

### Preparation of **UCT943** Stock Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of **UCT943** in DMSO for use in various in vitro assays.

Materials:

- **UCT943** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Aseptically weigh the desired amount of **UCT943** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If precipitation is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes.[\[5\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability.

## In Vitro Antiplasmodial Activity Assay ([<sup>3</sup>H]-Hypoxanthine Incorporation Method)

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of **UCT943** against the asexual blood stages of *P. falciparum*. This protocol is based on the well-established [<sup>3</sup>H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)
- **UCT943** stock solution in DMSO

- [<sup>3</sup>H]-hypoxanthine
- 96-well microtiter plates
- Gas mixture (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>)
- Incubator (37°C)
- Cell harvester
- Scintillation counter and scintillation fluid

Protocol:

- Prepare serial dilutions of **UCT943** in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Add synchronized ring-stage *P. falciparum* culture to each well at a final parasitemia of 0.5% and a hematocrit of 2.5%.
- Include parasite-free red blood cells as a negative control and parasites treated with a known antimalarial (e.g., chloroquine) as a positive control.
- Incubate the plates for 24 hours at 37°C in a humidified, gassed incubator.[\[11\]](#)[\[12\]](#)
- Add 0.5 µCi of [<sup>3</sup>H]-hypoxanthine to each well.
- Continue the incubation for an additional 24-48 hours.[\[10\]](#)
- After the incubation period, lyse the cells by freeze-thawing the plates.
- Harvest the contents of each well onto a glass fiber filter using a cell harvester.
- Wash the filters to remove unincorporated [<sup>3</sup>H]-hypoxanthine.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.

- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition of [<sup>3</sup>H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Experimental Protocols and Formulations

**UCT943** has demonstrated high efficacy in murine models of malaria.<sup>[1][2]</sup> Appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.

### Recommended Formulations for Oral Gavage

Several vehicle formulations can be used for the oral administration of **UCT943** in mice. The choice of formulation may depend on the required dose and the specific experimental conditions.

Formulation	Composition	Achievable Solubility	Reference
Protocol 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.87 mM)	<sup>[5]</sup>
Protocol 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.87 mM)	<sup>[5]</sup>
Protocol 3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.87 mM)	<sup>[5]</sup>

Table 2: In Vivo Formulations for **UCT943**.

### Preparation of Oral Gavage Formulation (Protocol 1)

Objective: To prepare a clear solution of **UCT943** for oral administration to mice.

Materials:

- **UCT943** powder

- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

#### Protocol:

- Prepare a stock solution of **UCT943** in DMSO (e.g., 20.8 mg/mL).<sup>[5]</sup>
- For a 1 mL final volume, sequentially add the components in the following order, mixing thoroughly after each addition:<sup>[13][14]</sup>
  - To 400 µL of PEG300, add 100 µL of the **UCT943** DMSO stock solution. Vortex until the solution is homogenous.
  - Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
  - Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and uniform.
- The final concentration of **UCT943** in this formulation will be 2.08 mg/mL. The formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.<sup>[5]</sup>

## In Vivo Efficacy Study in a Plasmodium berghei Mouse Model

Objective: To evaluate the in vivo efficacy of **UCT943** against *P. berghei* infection in mice.

#### Materials:

- Female Swiss Webster or BALB/c mice
- Plasmodium berghei (e.g., ANKA strain)
- **UCT943** formulation for oral gavage
- Vehicle control (formulation without **UCT943**)
- Positive control drug (e.g., chloroquine)
- Giemsa stain
- Microscope

Protocol:

- Infect mice intravenously or intraperitoneally with  $1 \times 10^5$  P. berghei-infected red blood cells.
- Initiate treatment 24 hours post-infection.
- Administer **UCT943** orally once daily for four consecutive days at the desired dose levels (e.g., 3, 10, 30 mg/kg).
- Administer the vehicle control and a positive control drug to separate groups of mice.
- Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
- Monitor the survival of the mice daily.
- The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group. The 90% effective dose ( $ED_{90}$ ) can be calculated. **UCT943** has a reported  $ED_{90}$  of 1.0 mg/kg in the P. berghei model.[\[5\]](#)

## In Vivo Efficacy Study in a Humanized P. falciparum Mouse Model

Objective: To assess the in vivo efficacy of **UCT943** in a more clinically relevant model using human red blood cells and *P. falciparum*.

Materials:

- Immunodeficient mice (e.g., NOD-scid IL-2Rnull)
- Human red blood cells (hRBCs)
- Plasmodium falciparum (e.g., NF54 strain)
- **UCT943** formulation for oral gavage
- Vehicle control
- Positive control drug

Protocol:

- Engraft the immunodeficient mice with human red blood cells.
- Infect the humanized mice with *P. falciparum*-infected hRBCs.
- Initiate treatment once a stable parasitemia is established.
- Administer **UCT943** orally once daily for four consecutive days at various dose levels.
- Include vehicle and positive control groups.
- Monitor parasitemia daily using Giemsa-stained blood smears or flow cytometry.
- The efficacy of **UCT943** is determined by the reduction in parasitemia. The reported ED<sub>90</sub> for **UCT943** in a *P. falciparum*-infected NSG mouse model is 0.25 mg/kg.[5]

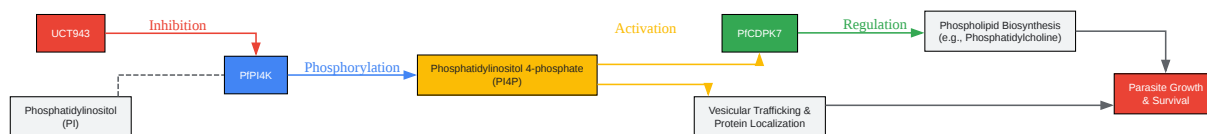
## Mechanism of Action and Signaling Pathway

**UCT943** exerts its antimalarial activity by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This enzyme plays a crucial role in the parasite's lifecycle by catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-



phosphate (PI4P). PI4P is an essential lipid second messenger involved in vesicular trafficking and protein localization within the parasite.[4][15][16]

The inhibition of PfPI4K by **UCT943** disrupts the production of PI4P, which in turn affects the localization and activity of downstream effectors. One such key effector is the calcium-dependent protein kinase PfCDPK7, which interacts with PI4P via its PH domain.[15][16] The disruption of PfCDPK7 localization and function leads to impaired phospholipid biosynthesis, particularly the synthesis of phosphatidylcholine (PC), which is vital for parasite membrane formation and growth.[15]

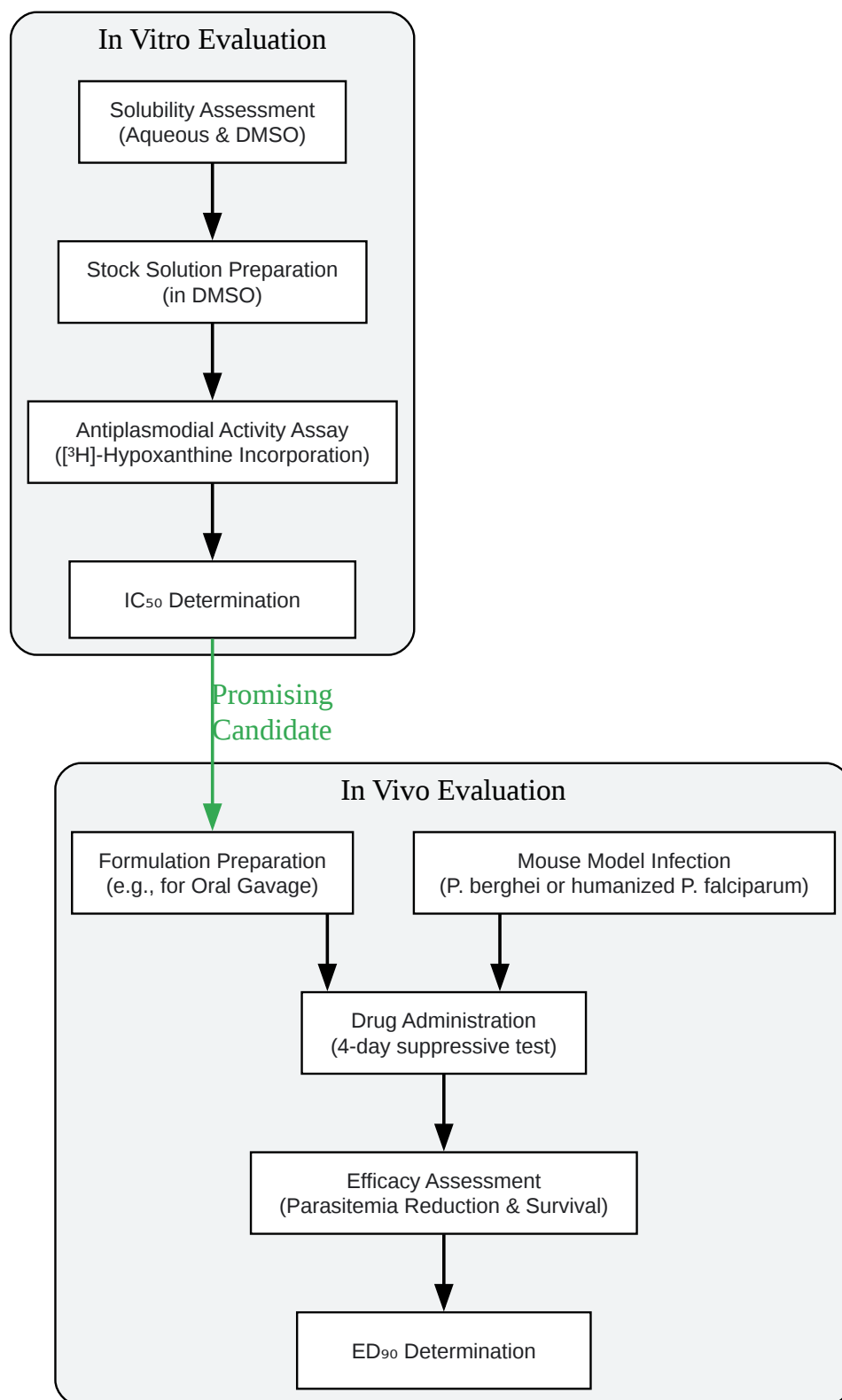


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Figure 1: **UCT943** Mechanism of Action.

## Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preclinical evaluation of **UCT943**, from initial in vitro screening to in vivo efficacy studies.



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Figure 2: Preclinical Evaluation Workflow.

## Conclusion

**UCT943** is a promising preclinical antimalarial candidate with excellent potency and favorable physicochemical properties. The detailed protocols and application notes provided herein are intended to support the research community in conducting robust and reproducible studies to further elucidate the therapeutic potential of **UCT943**. Adherence to these guidelines will facilitate the generation of high-quality data and contribute to the global effort to develop new and effective treatments for malaria.

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